![molecular formula C12H12N2O2 B2396700 N-[(4-Cyano-3-methoxyphenyl)methyl]prop-2-enamide CAS No. 2411278-25-4](/img/structure/B2396700.png)
N-[(4-Cyano-3-methoxyphenyl)methyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-Cyano-3-methoxyphenyl)methyl]prop-2-enamide, also known as CMMP, is a chemical compound that has been studied extensively for its potential applications in scientific research. CMMP is a member of the family of propenamides and has been found to have a variety of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of N-[(4-Cyano-3-methoxyphenyl)methyl]prop-2-enamide involves the inhibition of PKC and the activation of the MAPK pathway. PKC is a key regulator of cellular signaling pathways and is involved in a variety of cellular processes, including cell growth, differentiation, and apoptosis. The activation of the MAPK pathway has been linked to the regulation of cell growth and survival.
Biochemical and Physiological Effects:
N-[(4-Cyano-3-methoxyphenyl)methyl]prop-2-enamide has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to enhance the immune response in animal models. N-[(4-Cyano-3-methoxyphenyl)methyl]prop-2-enamide has also been found to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-[(4-Cyano-3-methoxyphenyl)methyl]prop-2-enamide is its specificity for PKC inhibition and MAPK pathway activation. This specificity allows for the targeted modulation of cellular signaling pathways. However, one of the limitations of N-[(4-Cyano-3-methoxyphenyl)methyl]prop-2-enamide is its potential toxicity at high concentrations. Careful dosing and monitoring are necessary to ensure the safety of experimental subjects.
Zukünftige Richtungen
There are many potential future directions for the study of N-[(4-Cyano-3-methoxyphenyl)methyl]prop-2-enamide. One area of interest is the development of N-[(4-Cyano-3-methoxyphenyl)methyl]prop-2-enamide analogs with improved specificity and potency. Another area of interest is the exploration of the potential therapeutic applications of N-[(4-Cyano-3-methoxyphenyl)methyl]prop-2-enamide in a variety of diseases, including cancer and neurodegenerative diseases. Additionally, the development of novel delivery methods for N-[(4-Cyano-3-methoxyphenyl)methyl]prop-2-enamide could improve its efficacy and safety in clinical settings.
In conclusion, N-[(4-Cyano-3-methoxyphenyl)methyl]prop-2-enamide, or N-[(4-Cyano-3-methoxyphenyl)methyl]prop-2-enamide, is a chemical compound that has been studied extensively for its potential applications in scientific research. Its synthesis method has been optimized to yield high purity and high yield of N-[(4-Cyano-3-methoxyphenyl)methyl]prop-2-enamide. N-[(4-Cyano-3-methoxyphenyl)methyl]prop-2-enamide has been found to have a variety of effects on cellular signaling pathways, including the inhibition of PKC and the activation of the MAPK pathway. It has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth and neuroprotective effects. While N-[(4-Cyano-3-methoxyphenyl)methyl]prop-2-enamide has advantages for lab experiments, such as its specificity, careful dosing and monitoring are necessary to ensure safety. There are many potential future directions for the study of N-[(4-Cyano-3-methoxyphenyl)methyl]prop-2-enamide, including the development of analogs and exploration of therapeutic applications.
Synthesemethoden
The synthesis of N-[(4-Cyano-3-methoxyphenyl)methyl]prop-2-enamide involves several steps, starting with the reaction of 4-cyano-3-methoxybenzaldehyde with propargylamine to form an intermediate. This intermediate is then reacted with acetic anhydride and triethylamine to form the final product, N-[(4-Cyano-3-methoxyphenyl)methyl]prop-2-enamide. The synthesis method has been optimized to yield high purity and high yield of N-[(4-Cyano-3-methoxyphenyl)methyl]prop-2-enamide.
Wissenschaftliche Forschungsanwendungen
N-[(4-Cyano-3-methoxyphenyl)methyl]prop-2-enamide has been studied extensively for its potential applications in scientific research. It has been found to have a variety of effects on cellular signaling pathways, including the inhibition of protein kinase C (PKC) and the activation of the mitogen-activated protein kinase (MAPK) pathway. These effects have been studied in a variety of cell types, including cancer cells, immune cells, and neurons.
Eigenschaften
IUPAC Name |
N-[(4-cyano-3-methoxyphenyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-3-12(15)14-8-9-4-5-10(7-13)11(6-9)16-2/h3-6H,1,8H2,2H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAYXJKLYLPMGPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNC(=O)C=C)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-Cyano-3-methoxyphenyl)methyl]prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

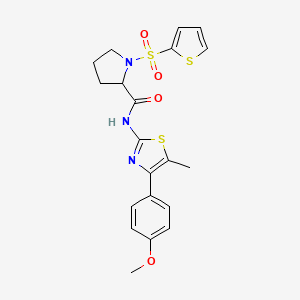

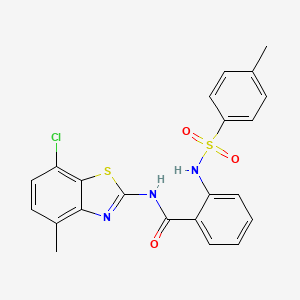

![5-Bromo-N-[cyano(cyclopropyl)methyl]-2-methyl-3-nitrobenzamide](/img/structure/B2396624.png)


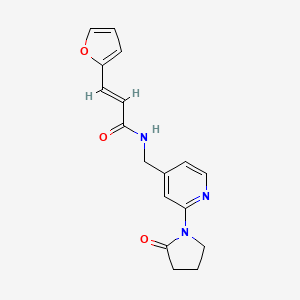
![5-methyl-4-oxo-3-(propan-2-yl)-3H,4H-thieno[2,3-d]pyrimidine-6-carbonyl chloride](/img/structure/B2396630.png)
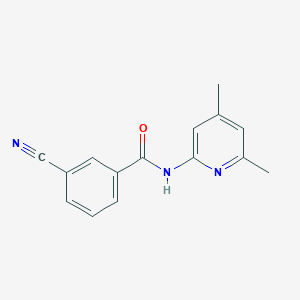
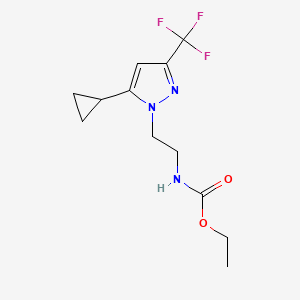

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamide](/img/structure/B2396636.png)
![Methyl 4-[2-(2,4-difluoroanilino)-2-oxoethoxy]-6-methoxyquinoline-2-carboxylate](/img/structure/B2396639.png)